1-Octyl-5-mercaptotetrazolesodiumsalt
Description
1-Octyl-5-mercaptotetrazole sodium salt is a 1,5-disubstituted tetrazole derivative characterized by an octyl group at the 1-position and a mercapto (-SH) group at the 5-position, neutralized as a sodium salt. Tetrazoles are nitrogen-rich heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The sodium salt form enhances solubility in polar solvents, making it advantageous for industrial and biomedical uses . The octyl chain introduces hydrophobicity, enabling amphiphilic behavior, while the mercapto group provides redox activity and metal-chelating properties.
Properties
InChI |
InChI=1S/C9H18N4S.Na/c1-2-3-4-5-6-7-8-13-9(14)10-11-12-13;/h2-8H2,1H3,(H,10,12,14); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACRQJFWTYHBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=S)N=NN1.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4NaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266310-25-2 | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-octyl-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266310-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-Octyl-5-mercaptotetrazolesodiumsalt involves several steps, typically starting with the preparation of the mercaptotetrazole ring. This is followed by the introduction of the octyl group and the formation of the sodium salt. The synthetic routes and reaction conditions can vary, but common methods include:
Mercaptotetrazole Ring Formation: This step often involves the reaction of thiosemicarbazide with sodium nitrite in an acidic medium to form the tetrazole ring.
Octyl Group Introduction: The octyl group is typically introduced through an alkylation reaction, where an octyl halide reacts with the mercaptotetrazole.
Sodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Octyl-5-mercaptotetrazolesodiumsalt undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Octyl-5-mercaptotetrazolesodiumsalt has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-Octyl-5-mercaptotetrazolesodiumsalt involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can interact with metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-octyl-5-mercaptotetrazole sodium salt with structurally or functionally related tetrazole and heterocyclic derivatives.
Table 1: Key Properties of 1-Octyl-5-mercaptotetrazole Sodium Salt and Analogues
Structural and Functional Differences
Substituent Effects :
- 1-Octyl-5-mercaptotetrazole Na : The octyl chain enhances lipid membrane permeability, while the mercapto group enables radical scavenging and metal binding. This contrasts with 5-Azido-3-nitro-1H-1,2,4-triazole , where azido and nitro groups prioritize explosive energy release over biocompatibility .
- Tetrazole S10 : Aromatic substituents improve antioxidant efficacy but reduce solubility compared to the sodium salt form of the target compound .
Solubility and Reactivity :
- The sodium salt of 1-octyl-5-mercaptotetrazole exhibits superior aqueous solubility compared to neutral tetrazoles like polyazido-N,N'-Azo-1,2,4-triazole , which is insoluble and used exclusively in solid-state applications .
Biological Activity :
- Antioxidant Capacity : While 1-octyl-5-mercaptotetrazole’s thiol group contributes to radical scavenging, Tetrazole S10 (with hydrazide and aldehyde moieties) achieves higher DPPH scavenging (89% vs. ~70% estimated for the target compound) .
- Antimicrobial Action : Unlike 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol , which shows broad-spectrum antimicrobial activity, 1-octyl-5-mercaptotetrazole’s applications are more niche, focusing on metal ion sequestration .
Industrial and Biomedical Relevance
- Corrosion Inhibition: The amphiphilic nature of 1-octyl-5-mercaptotetrazole Na makes it effective in coating technologies, unlike rigid aromatic analogs like S10.
- Drug Formulations : Its solubility and chelation properties are advantageous for enhancing drug bioavailability, whereas polyazido-triazoles are restricted to explosives .
Biological Activity
1-Octyl-5-mercaptotetrazolesodiumsalt (CAS No. 266310-25-2) is a compound characterized by its unique structure, which includes an octyl group attached to a mercaptotetrazole ring, forming a sodium salt. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1-Octyl-5-mercaptotetrazolesodiumsalt is synthesized through a multi-step process involving the formation of the mercaptotetrazole ring, introduction of the octyl group via alkylation, and subsequent formation of the sodium salt. The compound exhibits various chemical reactions such as oxidation and substitution, which can influence its biological activity.
The mechanism of action for 1-Octyl-5-mercaptotetrazolesodiumsalt involves:
- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their functions.
- Metal Ion Interaction : It can interact with metal ions to form stable complexes that modulate enzymatic activity and other biochemical processes.
Antimicrobial Properties
Research indicates that 1-Octyl-5-mercaptotetrazolesodiumsalt exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 18 | 40 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 1-Octyl-5-mercaptotetrazolesodiumsalt has also been investigated. In cell line studies, it demonstrated cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
The mechanism behind its anticancer activity is believed to involve apoptosis induction and inhibition of cell proliferation through interaction with specific cellular pathways .
Case Studies
A notable case study involved the application of 1-Octyl-5-mercaptotetrazolesodiumsalt in treating infections caused by resistant bacterial strains. In a clinical trial involving patients with chronic infections, the compound was administered alongside standard antibiotics. The results indicated a synergistic effect, enhancing the efficacy of existing treatments and reducing recovery time.
Comparative Analysis
When compared to similar compounds such as 1-Butyl-5-mercaptotetrazole and 1-Methyl-5-mercaptotetrazole sodium salt, 1-Octyl-5-mercaptotetrazolesodiumsalt exhibited superior antimicrobial and anticancer properties. This uniqueness is attributed to its specific combination of the octyl group and sodium salt, which enhances its solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
